
2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a pyrazine ring, and a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-3-dimethylbutanoic acid with 2-oxo-2-pyrazin-2-ylethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to achieve maximum efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazine ring, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
科学的研究の応用
2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
2-amino-3-dimethylbutanoic acid: Shares the butanamide backbone but lacks the pyrazine ring.
2-oxo-2-pyrazin-2-ylethylamine: Contains the pyrazine ring but lacks the butanamide structure.
N-(2-oxo-2-pyrazin-2-ylethyl)butanamide: Similar structure but without the amino group.
Uniqueness: 2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide is unique due to the combination of its amino group, pyrazine ring, and butanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H18N4O2 |
|---|---|
分子量 |
250.30 g/mol |
IUPAC名 |
2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide |
InChI |
InChI=1S/C12H18N4O2/c1-8(2)11(13)12(18)16(3)7-10(17)9-6-14-4-5-15-9/h4-6,8,11H,7,13H2,1-3H3 |
InChIキー |
QQAHAFGHAMDICY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N(C)CC(=O)C1=NC=CN=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


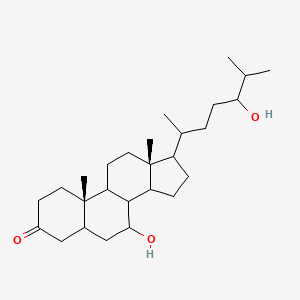
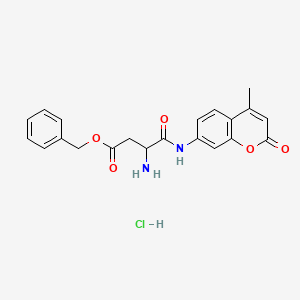
![2-amino-N-cyclopropyl-N-[(2,3-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14798368.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methoxy]propanoic acid](/img/structure/B14798372.png)

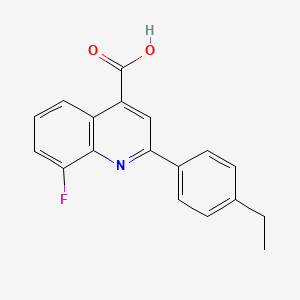
![6-Chloro-4-methyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B14798387.png)
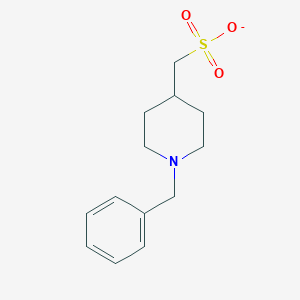
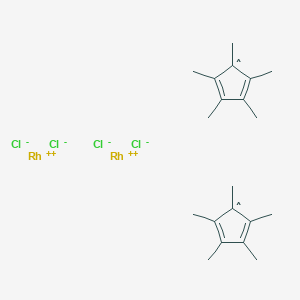
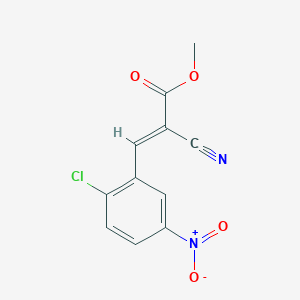
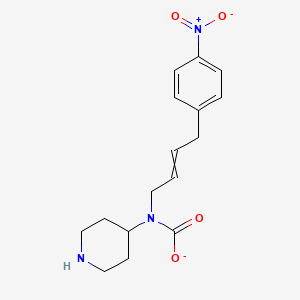
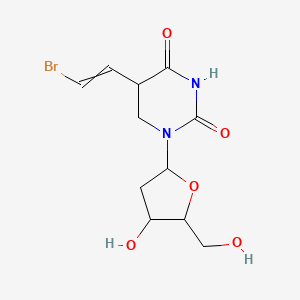
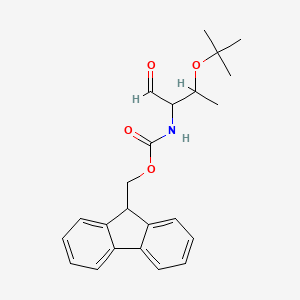
![(E)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid](/img/structure/B14798417.png)
